![molecular formula C8H15ClN2O3 B2487018 (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2580095-13-0](/img/structure/B2487018.png)
(2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride
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Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves innovative methodologies that do not rely on resolution procedures for the preparation of enantiomerically pure amino acids. Notably, the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides has been described for synthesizing 2,3-disubstituted pyrrolidines and piperidines, showcasing the versatility in introducing different substituents at C-2 (Boto et al., 2001). Furthermore, large-scale syntheses of similar compounds highlight the efficiency and environmental friendliness of these procedures (Romoff et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of pyrrolidine derivatives reveals detailed insights into their stereochemistry and configurational properties. For example, the absolute configuration of the pyrrolopiperidine fragment has been established in studies, indicating the importance of molecular structure analysis in understanding the compound's chemical behavior and potential applications (Zhu et al., 2009).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, demonstrating their reactivity and potential for generating novel compounds. The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, for instance, is a noteworthy reaction that involves the acid chlorides of saturated, unsaturated, and arenecarboxylic acids (Jones et al., 1990). These reactions highlight the chemical versatility of pyrrolidine derivatives.
Scientific Research Applications
Synthesis and Biochemical Activities
(2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride and its derivatives have been widely studied for their biochemical properties. They have been synthesized and analyzed for their potential in various therapeutic roles due to their analgesic and anti-inflammatory activities. For instance, compounds similar to (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride showed promising results as anti-inflammatory and analgesic agents, comparable or superior to conventional drugs like indomethacin in animal models (Muchowski et al., 1985). Similarly, derivatives of this compound were synthesized and displayed significant anti-inflammatory activity in vivo, with certain compounds showing lower ulcerogenic liability than standard drugs, indicating potential as safer anti-inflammatory agents (Barsoum, 2011).
Pharmacological Potential
The compound and its derivatives have been explored for various pharmacological applications. They have shown promising results in the treatment of conditions like epilepsy. For instance, certain amides derived from pyrrolidine exhibited broad-spectrum anticonvulsant activities, indicating potential use in treating epilepsy (Obniska et al., 2017). Moreover, some derivatives were identified for their hypotensive activities in animal models, offering potential as cardiovascular drugs (Hudak et al., 1957).
Metabolic and Excretory Analysis
The metabolic and excretory pathways of compounds similar to (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride have been a subject of extensive research. For example, the compound N-(3-aminopropyl)pyrrolidin-2-one, closely related to the one , has been identified as a physiological excretory product deriving from spermidine, indicating its metabolic relevance in biological systems (Seiler & Knödgen, 1983).
Imaging and Diagnostic Applications
Compounds structurally similar to (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride have been utilized in imaging and diagnostic techniques. For instance, [18F]DCFPyL, a derivative, was synthesized and evaluated as a potential imaging agent for prostate-specific membrane antigen (PSMA), showcasing its utility in medical imaging and diagnostics (Chen et al., 2011).
Immunological and Antiviral Research
The immunosuppressive activities of derivatives have been studied, with compounds showing lymphocyte-decreasing effects and potential as immunosuppressive drugs for organ transplantation, indicating their importance in immunological research and therapy (Kiuchi et al., 2000). Additionally, certain quinoline carboxylic acids, structurally related to (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride, demonstrated the ability to inhibit the development of clinical disease in a murine model of immunodeficiency, showcasing potential antiviral applications (Scott et al., 1993).
properties
IUPAC Name |
(2S)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-4-3-7(11)10-5-1-2-6(10)8(12)13;/h6H,1-5,9H2,(H,12,13);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFIDLSJFDVJPU-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride |
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